1-Bromo-3-(cyclobutylmethyl)benzene
Overview
Description
1-Bromo-3-(cyclobutylmethyl)benzene: is an organic compound with the molecular formula C11H13Br . It is a colorless to pale yellow liquid used in various fields such as medical research, environmental research, and industrial research. This compound is characterized by a benzene ring substituted with a bromine atom and a cyclobutylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(cyclobutylmethyl)benzene can be synthesized through several methods. One common method involves the bromination of 3-(cyclobutylmethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using similar methods as described above. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(cyclobutylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, phenols or amines.
Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.
Scientific Research Applications
1-Bromo-3-(cyclobutylmethyl)benzene has diverse applications in scientific research due to its unique structure:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(cyclobutylmethyl)benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted benzene product .
Comparison with Similar Compounds
1-Bromo-3-(cyclopropylmethoxy)benzene: Similar in structure but with a cyclopropylmethoxy group instead of a cyclobutylmethyl group.
1-Bromo-3-nitrobenzene: Contains a nitro group instead of a cyclobutylmethyl group.
Uniqueness: 1-Bromo-3-(cyclobutylmethyl)benzene is unique due to the presence of the cyclobutylmethyl group, which imparts specific steric and electronic properties to the molecule. This makes it a valuable intermediate in the synthesis of compounds with unique structural features and reactivity profiles .
Properties
IUPAC Name |
1-bromo-3-(cyclobutylmethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-11-6-2-5-10(8-11)7-9-3-1-4-9/h2,5-6,8-9H,1,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYJKQODZUNCLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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